醋酸铵

概述

描述

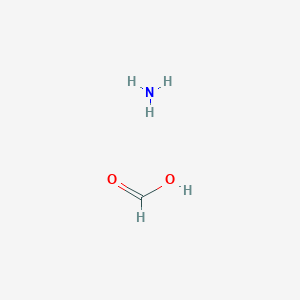

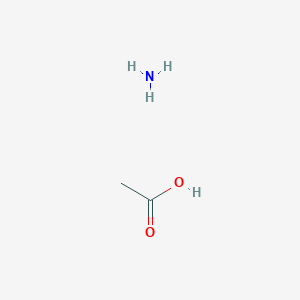

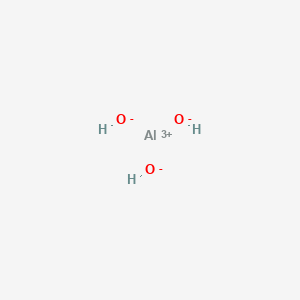

Ammonium acetate (NH4CH3CO2, NH4OAc) is a water-soluble, hygroscopic ammonium salt . It is a white, hygroscopic solid and can be derived from the reaction of ammonia and acetic acid . It is commercially available and used as a catalyst as well as a source of ammonia in organic synthesis .

Synthesis Analysis

Ammonium acetate is typically synthesized through the reaction of ammonia with acetic acid, a process known as acid-base neutralization . This exothermic reaction leads to the formation of ammonium acetate and water. It can also be produced by the reaction of ammonium carbonate or ammonium bicarbonate with acetic acid .Molecular Structure Analysis

Ammonium Acetate has a molecular formula of C2H4O2.H3N or C2H7NO2 . It is an acetate salt and an ammonium salt . The molecular weight of Ammonium Acetate is 77.08 g/mol .Chemical Reactions Analysis

Ammonium acetate functions as an acetamide precursor. The reaction follows like this: NH4CH3CO2 → CH3C(O)NH2 + H2O .Physical and Chemical Properties Analysis

Ammonium acetate is a crystalline white solid (deliquescent) with a slight acetous odor. The density of Ammonium acetate is 1.17 g.cm3 at 20°C. The Melting point of Ammonium acetate is 113°C (or) 235°F. The solubility of Ammonium acetate in water is 102g/100ml at 0°C. The Molar mass of Ammonium acetate is 77.083 g/mol .科学研究应用

微生物燃料电池中的发电:醋酸铵在微生物燃料电池 (MFC) 中用作电子给体时,表现出巨大的发电潜力。然而,总氨氮 (TAN) 的高浓度会抑制此过程,因此需要仔细监测 MFC 中的 TAN 水平 (Nam, Kim, & Shin, 2010)。

厌氧消化:在厌氧消化中,醋酸铵会影响产乙酸菌群,尤其是在氨水平升高的条件下。这可能导致从乙酸裂解乙酸盐转变为共养乙酸盐氧化,从而影响沼气生产的总体效率 (Westerholm, Müller, Arthurson, & Schnürer, 2011)。

心肌 PET 成像:醋酸铵已被研究用作心肌 PET(正电子发射断层扫描)研究的示踪剂。研究发现,它对于心肌 PET 中的定量灌注示踪有效,与其他示踪剂相比,它提供了更高的统计准确性 (van den Hoff 等,2001)。

沼气反应器性能:沼气反应器中醋酸铵的存在会影响共养乙酸盐氧化培养物,这对工艺稳定性至关重要,尤其是在高氨浓度下。然而,这些培养物的生物强化并不会显着影响适应期或对氨抑制的抵抗力 (Westerholm, Levén, & Schnürer, 2012)。

健康和环境影响:已经对亚急性接触醋酸铵对大鼠造成的氧化应激和组织病理学进行了研究,揭示了对器官功能和氧化应激标志物的显著影响。这对理解醋酸铵暴露的健康和环境影响具有重要意义 (Satpute 等,2014)。

厌氧消化中的氨:醋酸铵在厌氧消化过程中的作用,特别是其对微生物群落和消化效率的影响,一直是研究的重要领域。高水平的氨会导致厌氧消化过程中的抑制和不稳定 (Angelidaki, Ellegaard, & Ahring, 1993)。

离子液体混合物:已经对离子液体中氨的溶解度进行了研究,包括醋酸铵。这些研究对于吸收式冷却-加热循环和环境技术中的应用至关重要 (Yokozeki & Shiflett, 2007)。

氮电还原为氨:氮电还原为氨的催化研究突出了开发可持续氨生产方法的重要性,其中醋酸铵可以发挥重要作用 (Suryanto 等,2019)。

作用机制

安全和危害

High levels of ammonia can irritate and burn the skin, mouth, throat, lungs, and eyes. Very high levels of ammonia can damage the lungs or cause death . Direct emissions from ammonia production currently amount to 450 Mt CO2 . Workers should wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

属性

IUPAC Name |

acetic acid;azane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFZMSVCRYTOJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

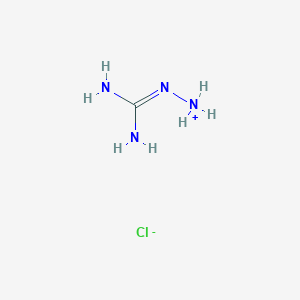

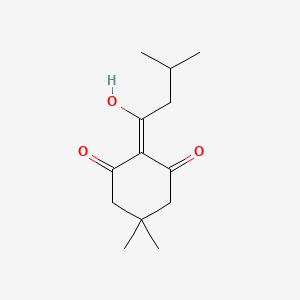

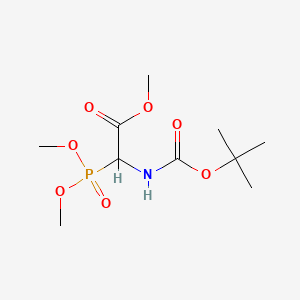

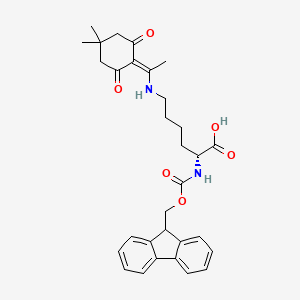

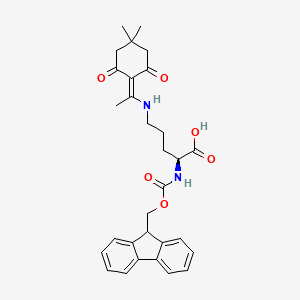

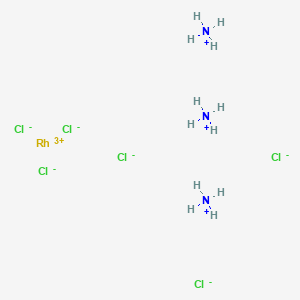

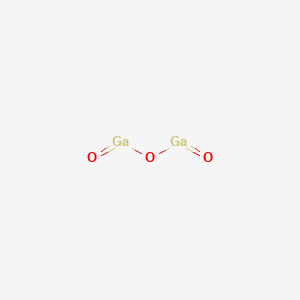

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

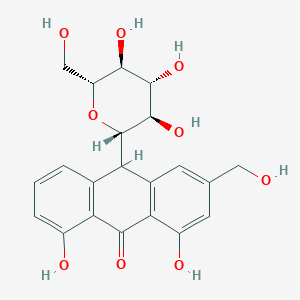

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Hydroxy-[2-(3-methoxy-6-oxoxanthen-9-yl)phenyl]methylidene]piperidin-1-ium-4-carboxylate](/img/structure/B7797994.png)

![2-[9-[2-[Dimethylazaniumylidene(hydroxy)methyl]phenyl]-6-oxoxanthen-3-yl]oxyacetate](/img/structure/B7798001.png)